molecular formula C19H15N3O5 B5096936 N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

Cat. No.: B5096936
M. Wt: 365.3 g/mol
InChI Key: INGQLEXBJYAULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3-nitroaniline with 2-oxo-2-phenylacetic acid to form an intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The furan ring may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a furan-2-carboxamide group.

    N-(3-nitrophenyl)benzamide: Contains a benzamide group instead of a furan-2-carboxamide group.

    N-(4-nitrophenyl)thiophene-2-carboxamide: Features a thiophene ring instead of a furan ring.

Uniqueness

N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is unique due to the presence of both a furan ring and a nitrophenyl group, which confer specific chemical properties and biological activities

Properties

IUPAC Name

N-[1-(3-nitroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-17(13-6-2-1-3-7-13)18(21-19(24)16-10-5-11-27-16)20-14-8-4-9-15(12-14)22(25)26/h1-12,18,20H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGQLEXBJYAULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.